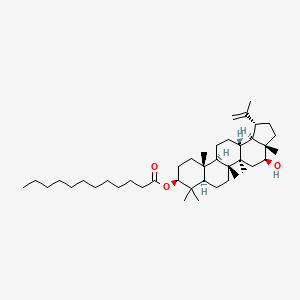![molecular formula C14H17N5O3 B13408120 [5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13408120.png)
[5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry due to their ability to bind with various enzymes and receptors .
Métodos De Preparación
The synthesis of [5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone typically involves the following steps:
Intramolecular Cyclocondensation: This method involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine.
One-Pot Synthesis: A more efficient method involves a one-pot synthesis approach where amidines are coupled with carboxylic acids followed by cyclization with hydrazines.
Análisis De Reacciones Químicas
[5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Antimicrobial Activity: Triazole derivatives, including [5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone, have shown significant antimicrobial activity against various bacterial strains.
Anticancer Research: The compound is being studied for its potential anticancer properties due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Neuroprotective Agents: Triazole derivatives have been evaluated for their neuroprotective and anti-neuroinflammatory properties, making them potential candidates for treating neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of [5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone involves:
Enzyme Inhibition: The compound binds to specific enzymes, inhibiting their activity.
Anti-inflammatory Pathways: The compound can inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects.
Comparación Con Compuestos Similares
Similar compounds to [5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone include:
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant that also contains a triazole ring.
These compounds share the triazole core but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Propiedades
Fórmula molecular |
C14H17N5O3 |
|---|---|
Peso molecular |
303.32 g/mol |
Nombre IUPAC |
[5-amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H17N5O3/c1-21-11-5-3-2-4-10(11)19-13(15)12(16-17-19)14(20)18-6-8-22-9-7-18/h2-5H,6-9,15H2,1H3 |
Clave InChI |
HPXIDBUJVHFLOF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCOCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate](/img/structure/B13408037.png)
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]-](/img/structure/B13408039.png)



![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine](/img/structure/B13408064.png)

![(S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride](/img/structure/B13408077.png)


![3-[4-[2-(4-Fluorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-1-piperazinyl]-2-methyl-1-phenyl-1-propanone](/img/structure/B13408086.png)



